2,3-bis(butylsulfinyl)propyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(butylsulfinyl)propyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4S2/c1-3-5-12-23(20)15-17(24(21)13-6-4-2)14-22-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBVWAVIGCBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Bis Butylsulfinyl Propyl Benzoate
Retrosynthetic Analysis of the 2,3-bis(butylsulfinyl)propyl benzoate (B1203000) Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in This process involves breaking key bonds and converting functional groups to simplify the structure.
Disconnection Strategies for Sulfinyl Centers
The two butylsulfinyl groups are key features of the target molecule. A primary disconnection strategy involves breaking the carbon-sulfur bonds. However, a more common and effective approach is a functional group interconversion (FGI), where the sulfoxide (B87167) is considered to be derived from a corresponding thioether. lkouniv.ac.in This leads to a precursor molecule, 2,3-bis(butylsulfanyl)propyl benzoate.
The oxidation of the prochiral thioethers to the desired sulfoxides represents the forward synthetic step. acsgcipr.org This approach allows for the introduction of chirality at the sulfur atoms late in the synthetic sequence, which can be advantageous.
Disconnection Strategies for Ester Linkages
The benzoate ester linkage is another prime candidate for disconnection. The most logical disconnection is at the C-O bond between the carbonyl group and the propyl backbone. amazonaws.comyoutube.com This heterolytic disconnection reveals two synthons: a benzoyl cation equivalent and a 2,3-bis(butylsulfinyl)propan-1-ol anion equivalent.
The corresponding synthetic equivalents for these synthons would be an activated benzoic acid derivative (such as benzoyl chloride or benzoic anhydride) and 2,3-bis(butylsulfinyl)propan-1-ol. lkouniv.ac.inyoutube.com The forward reaction, an esterification, would then form the desired ester linkage. openochem.org
Considerations for Stereochemical Control in Retrosynthesis
A crucial aspect of the retrosynthetic analysis of 2,3-bis(butylsulfinyl)propyl benzoate is the stereochemistry at the two sulfur atoms and the potentially chiral carbon on the propyl backbone. The target molecule can exist as multiple diastereomers and enantiomers.
The retrosynthetic plan must incorporate steps that allow for the control of these stereocenters. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. nih.govnih.gov For the sulfinyl groups, the key is the use of asymmetric sulfoxidation methods. For the propyl backbone, a stereocontrolled synthesis of the diol precursor or a related intermediate would be necessary.
Enantioselective and Diastereoselective Synthetic Routes
Building upon the retrosynthetic analysis, the forward synthesis must employ methods that ensure high levels of enantioselectivity and diastereoselectivity to produce the desired stereoisomer of this compound.
Asymmetric Sulfoxidation Approaches for Chiral Sulfinyl Moieties
The creation of the chiral sulfoxide centers is a critical step. Chiral sulfoxides are valuable in both the pharmaceutical industry and as intermediates in asymmetric synthesis. researchgate.netlibretexts.org Several powerful methods for the asymmetric oxidation of prochiral sulfides to enantiomerically enriched sulfoxides have been developed.
Catalytic Asymmetric Sulfoxidation:
Metal-Catalyzed Oxidations: A well-established method involves the use of a metal catalyst, a chiral ligand, and a stoichiometric oxidant. The Kagan-Modena modification of the Sharpless epoxidation conditions, using a titanium complex with diethyl tartrate (DET) as the chiral ligand and a hydroperoxide as the oxidant, is a classic example. acsgcipr.orglibretexts.org Other metals and ligands have also been successfully employed.
Enzyme-Catalyzed Oxidations: Biocatalytic methods offer high enantioselectivity under mild conditions. acsgcipr.orglibretexts.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of thioethers to sulfoxides with excellent enantiomeric excess. libretexts.org
Chiral Reagent-Based Oxidations:
Stoichiometric chiral oxidizing agents, such as chiral oxaziridines, can be used to achieve asymmetric sulfoxidation. libretexts.org
The choice of method will depend on the specific substrate and the desired stereochemical outcome. The table below summarizes some common approaches.
| Method | Catalyst/Reagent | Oxidant | Key Features |
| Modified Sharpless | Ti(OiPr)4 / (R,R)-DET | t-BuOOH or Cumene Hydroperoxide | Good enantioselectivity for a range of sulfides. libretexts.org |
| Enzyme Catalysis | Cyclohexanone Monooxygenase (CHMO) | O2 | High enantioselectivity, environmentally benign. acsgcipr.org |
| Chiral Oxaziridines | N-sulfonyloxaziridines | N/A | Stoichiometric, moderate to good enantioselectivity. libretexts.org |
Stereocontrolled Formation of the Propyl Backbone
The synthesis of the 2,3-disubstituted propyl backbone with defined stereochemistry is another challenge. One plausible approach starts from a stereochemically defined three-carbon unit. For instance, a chiral pool starting material like (R)- or (S)-glycidol could be used.
A potential synthetic sequence could involve:
Opening of the epoxide ring of a chiral glycidol (B123203) derivative with a butylthiolate nucleophile to install the first butylsulfanyl group.
Conversion of the remaining hydroxyl group into a leaving group, followed by substitution with a second equivalent of butylthiolate to introduce the second butylsulfanyl group, likely with inversion of configuration.
This would lead to a chiral 2,3-bis(butylsulfanyl)propan-1-ol.
Alternatively, methods for the diastereoselective synthesis of 1,2-diols could be adapted, followed by conversion of the diol to the corresponding dithiol or dithiolate precursor.
The final steps would involve the esterification of the synthesized 2,3-bis(butylsulfanyl)propan-1-ol with a benzoic acid derivative, followed by the diastereoselective or enantioselective oxidation of the two thioether groups to the desired sulfoxides. The order of these final steps could be interchanged.
Esterification Methods with Stereochemical Retention
The final step in the proposed synthesis of this compound is the esterification of the chiral di-sulfoxide alcohol precursor, 2,3-bis(butylsulfinyl)propan-1-ol, with benzoic acid. The preservation of the stereochemistry at the carbon bearing the hydroxyl group is paramount. Several methods can be employed to achieve esterification with retention of configuration.
One common strategy to achieve retention of configuration is to modify the reaction conditions of a traditionally inverting reaction. For instance, while the Mitsunobu reaction typically proceeds with inversion of stereochemistry, specific reagents can be used to promote retention. wikipedia.orgmissouri.eduorganic-chemistry.org The choice of carboxylic acid and phosphine (B1218219) reagent can influence the stereochemical outcome. acs.org The reaction of an alcohol with a carboxylic acid using a combination of a phosphine and a di-ortho-substituted benzoic acid can lead to the formation of the ester with high retention of configuration. This is attributed to a competing pathway that avoids the typical S\textsubscript{N}2 displacement. acs.org
Alternatively, other esterification methods that are known to proceed with retention can be utilized. The use of specific activating agents for the carboxylic acid can facilitate a reaction pathway where the alcohol oxygen attacks the activated carbonyl group without inversion at the chiral center. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimide-based coupling agents in the presence of a non-nucleophilic base can promote esterification with retention.
A hypothetical reaction for the esterification of 2,3-bis(butylsulfinyl)propan-1-ol with benzoic acid to yield the target compound with retention of stereochemistry is presented below.
Table 1: Hypothetical Esterification of 2,3-bis(butylsulfinyl)propan-1-ol with Stereochemical Retention
| Entry | Esterification Method | Reagents | Solvent | Temp (°C) | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|---|
| 1 | Modified Mitsunobu | Benzoic acid, Triphenylphosphine, 2,4,6-Trimethylbenzoic acid | Toluene | 25 | 85 | >95% Retention |
| 2 | Carbodiimide Coupling | Benzoic acid, DCC, DMAP | Dichloromethane | 25 | 90 | Retention |
Optimization of Reaction Conditions and Yields
Catalyst Development for Key Transformations
The stereoselective oxidation of the prochiral thioethers in 2,3-bis(butylthio)propan-1-ol to the corresponding sulfoxides is a critical step that dictates the stereochemistry of the final product. Significant research has been devoted to the development of catalysts for asymmetric sulfoxidation. acs.orgorganic-chemistry.orgacsgcipr.org
Metal-based catalysts, particularly those involving titanium, vanadium, and manganese, have shown great promise. organic-chemistry.orgwikipedia.org Chiral ligands are employed to create a chiral environment around the metal center, which then directs the oxidant to one of the lone pairs of the sulfur atom. For instance, titanium complexes with chiral ligands like diethyl tartrate (the Kagan-Sharpless catalyst) have been successfully used for the asymmetric oxidation of sulfides. acsgcipr.org More recent developments include the use of salen-type ligands with various metals. wikipedia.org
Biocatalysis offers an environmentally benign and highly selective alternative. acsgcipr.org Enzymes such as monooxygenases can catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. acsgcipr.org
Table 2: Catalyst Systems for Asymmetric Sulfoxidation
| Catalyst System | Oxidant | Substrate Scope | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Ti(O-i-Pr)₄ / Diethyl Tartrate | Cumene hydroperoxide | Aryl alkyl sulfides | >90% |
| Vanadium-salan complex | Hydrogen peroxide | Aromatic and aliphatic sulfides | High |
| Chiral Brønsted acids | Hydrogen peroxide | Broad range of sulfides | High |
Solvent Effects and Reaction Kinetics Analysis
The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a reaction. rsc.org In the context of asymmetric sulfoxidation, the solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. researchgate.netacs.org For instance, in metal-catalyzed oxidations, coordinating solvents can sometimes compete with the substrate for binding to the metal center, thereby affecting the reaction rate and selectivity. researchgate.net A systematic screening of solvents with varying polarities and coordinating abilities is often necessary to identify the optimal conditions. rsc.orgresearchgate.net
Reaction kinetics analysis provides valuable insights into the reaction mechanism and helps in optimizing reaction parameters such as temperature, concentration, and catalyst loading. By monitoring the progress of the reaction over time, one can determine the reaction order, activation energy, and identify any potential catalyst deactivation or side reactions. This information is crucial for scaling up the synthesis and ensuring reproducibility.
Protecting Group Strategies in Multi-Step Synthesis
In a multi-step synthesis of a polyfunctional molecule like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. highfine.comlibretexts.orgmasterorganicchemistry.com The primary hydroxyl group of the precursor, 2,3-bis(butylthio)propan-1-ol, might need to be protected during the oxidation of the thioether groups, depending on the chosen oxidant. masterorganicchemistry.com
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ethers (Bn), and acetals (e.g., tetrahydropyranyl (THP)). highfine.comlibretexts.orgmasterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For instance, a silyl ether is generally stable to many oxidation conditions but can be easily removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.com
The sequence of protection, oxidation, and deprotection must be carefully planned to ensure an efficient synthesis. For example, one could protect the hydroxyl group of 2,3-bis(butylthio)propan-1-ol, then perform the stereoselective oxidation of the thioethers, and finally deprotect the alcohol before the esterification step.
Analog Synthesis and Structural Modifications
The synthesis of analogs is a common practice in medicinal chemistry and materials science to explore structure-activity relationships. For this compound, modifications can be introduced at various positions.
Variation of Alkyl Sulfinyl Moieties
The synthetic route can be adapted to introduce different alkyl groups on the sulfur atoms, leading to a library of analogs. This would involve starting with the appropriate alkanethiols in the initial synthesis of the dithioether precursor. For example, using ethanethiol (B150549) or propanethiol instead of butanethiol would lead to the corresponding bis(ethylsulfinyl) or bis(propylsulfinyl) analogs.
The synthesis of the precursor 2,3-bis(fattyalkylthio)-1-propanols has been reported, demonstrating the feasibility of incorporating various alkyl chains. nih.gov The reaction of a suitable three-carbon dielectrophile with two equivalents of the desired sodium alkanethiolate would yield the corresponding 2,3-bis(alkylthio)propan-1-ol. Subsequent oxidation and esterification as described above would provide the final analog.
Table 3: Potential Precursors for Analog Synthesis
| Precursor Name | Starting Alkanethiol |
|---|---|
| 2,3-bis(ethylthio)propan-1-ol | Ethanethiol |
| 2,3-bis(propylthio)propan-1-ol | Propanethiol |
| 2,3-bis(pentylthio)propan-1-ol | Pentanethiol |
This modular approach allows for the systematic variation of the alkyl sulfinyl groups, enabling a comprehensive study of how these structural changes affect the properties of the final benzoate ester.
Modification of the Benzoate Ester Unit
The benzoate ester portion of this compound offers a valuable site for structural modification to modulate the compound's physicochemical and biological properties. These modifications can be broadly categorized into alterations of the aromatic ring and changes to the ester linkage itself.
The functionalization of the phenyl group of the benzoate ester can be achieved through various established organic reactions. Introducing electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule. For instance, the synthesis of analogs with substituted phenyl groups can be accomplished by using the corresponding substituted benzoyl chlorides or benzoic acids in the esterification step.
A range of substituted benzoic acids are commercially available or can be synthesized, allowing for the introduction of substituents such as alkyl, alkoxy, nitro, or halogen groups. The choice of substituent can impact the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which are critical determinants of its interaction with biological targets.
Beyond simple aromatic substitution, the ester linkage itself can be modified. One approach involves replacing the oxygen atom of the ester with sulfur, leading to thio- or dithiobenzoates. These modifications can significantly alter the reactivity and metabolic stability of the compound. acs.org For example, S-4-nitrophenyl thiobenzoate represents a sulfur-containing analog where the ether-like oxygen is replaced by a sulfur atom. acs.org
The synthesis of such analogs would typically involve the reaction of 2,3-bis(butylsulfinyl)propan-1-ol with a thioacylating agent. The reactivity of these sulfur-containing esters is expected to differ from their oxygen counterparts due to the different electronic properties and bond lengths of sulfur. acs.org
Furthermore, the esterification reaction itself can be optimized using various modern catalytic methods. For instance, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst allows for the acylation of alcohols under base-free conditions. nih.gov Other methods, such as the use of carbonylimidazole derivatives activated by pyridinium (B92312) salts, provide highly active acylation reagents for esterification. nih.gov These methods offer mild and efficient alternatives to traditional acid-catalyzed esterification, which might be incompatible with the sensitive sulfoxide functional groups.
A plausible synthetic route to modify the benzoate ester unit would involve the initial synthesis of the key intermediate, 2,3-bis(butylsulfinyl)propan-1-ol, followed by esterification with a variety of benzoic acid derivatives.
Illustrative Data on Benzoate Ester Modification Strategies
| Modification Strategy | Reagents/Catalysts | Potential Outcome | Reference |
| Aromatic Ring Substitution | Substituted Benzoyl Chlorides | Altered electronic properties and lipophilicity | N/A |
| Thioester Formation | Thioacylating Agents | Modified reactivity and metabolic stability | acs.org |
| Catalytic Esterification | DMAP·HCl or Carbonylimidazole Derivatives | Mild and efficient synthesis, compatible with sensitive functional groups | nih.gov |
Synthesis of Stereoisomers and Diastereomers
The presence of two stereogenic sulfur centers in this compound results in the possibility of multiple stereoisomers, including enantiomers and diastereomers. The synthesis of stereochemically pure isomers is paramount for understanding their specific biological activities. The primary challenge lies in the stereocontrolled oxidation of the precursor, 2,3-bis(butylthio)propyl benzoate.
The most direct approach to introduce the chiral sulfoxide groups is through the diastereoselective oxidation of the corresponding prochiral bis-sulfide, 2,3-bis(butylthio)propyl benzoate. This transformation can be achieved using a variety of chiral oxidizing agents or catalyst systems.
Metal-catalyzed asymmetric sulfoxidation is a powerful tool for this purpose. Titanium complexes with chiral ligands, such as (S,S)-hydrobenzoin, have been shown to be effective for the enantioselective oxidation of sulfides. nih.gov Vanadium complexes in the presence of chiral Schiff bases have also been utilized for the asymmetric oxidation of disulfides. acs.org The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting bis-sulfoxides.
An alternative and widely used strategy involves the use of chiral auxiliaries. The Andersen method, for example, utilizes diastereomerically pure sulfinates derived from chiral alcohols like menthol. nih.gov These chiral sulfinates can be reacted with organometallic reagents to produce enantiomerically enriched sulfoxides.
In the context of this compound, a synthetic route could involve the reaction of a di-Grignard reagent derived from 1,3-dichloropropane (B93676) with a chiral sulfinate, such as menthyl p-toluenesulfinate, to introduce the two chiral butylsulfinyl groups. However, controlling the diastereoselectivity in the formation of the two adjacent stereocenters would be a significant challenge.
A more modern and versatile approach employs Ellman's auxiliary, tert-butanesulfinamide. acs.org This chiral auxiliary can be used to synthesize a wide range of enantiopure sulfoxides. The synthesis would involve the preparation of a suitable precursor that can be reacted with the chiral auxiliary to generate the desired stereoisomers.
A plausible synthetic pathway to access the different stereoisomers of this compound would begin with 2,3-dimercaptopropan-1-ol. This triol can be reacted with butyl bromide to yield 2,3-bis(butylthio)propan-1-ol. Esterification with benzoic acid would provide the key precursor, 2,3-bis(butylthio)propyl benzoate.
The subsequent stereoselective oxidation of the two thioether groups is the critical step. By employing different chiral oxidizing catalysts or by performing a stepwise oxidation, it may be possible to control the stereochemistry at each sulfur atom, leading to the desired diastereomers (e.g., (R,R), (S,S), (R,S), and (S,R)).
Representative Data on Stereoselective Sulfoxidation
| Oxidation Method | Chiral Ligand/Auxiliary | Typical Enantiomeric Excess (ee) | Reference |
| Titanium-Catalyzed Oxidation | (S,S)-Hydrobenzoin | >90% | nih.gov |
| Andersen Method | (-)-Menthyl p-toluenesulfinate | High | nih.gov |
| Palladium-Catalyzed Arylation | Ferrocene-based bis-phosphine | 70-95% | acs.orgnih.gov |
Comprehensive Structural Elucidation and Stereochemical Assignment
Advanced Spectroscopic Characterization Techniques
A suite of high-resolution spectroscopic methods would be employed to elucidate the molecular structure of 2,3-bis(butylsulfinyl)propyl benzoate (B1203000), from its atomic connectivity to the spatial arrangement of its atoms.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,3-bis(butylsulfinyl)propyl benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial. azom.comnews-medical.net
Two-dimensional NMR techniques are indispensable for mapping the complex spin systems within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the propyl and butyl chains. youtube.comyoutube.com For instance, correlations would be expected between the protons on adjacent carbons of the propyl backbone (H-1' to H-2', and H-2' to H-3') and within the butyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons. youtube.com This would be vital to distinguish the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the butyl and propyl chains.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. youtube.com This would be key in connecting the propyl benzoate fragment to the bis(butylsulfinyl) moiety. For example, correlations between the protons of the propyl chain (H-1') and the carbonyl carbon of the benzoate group would confirm the ester linkage. Similarly, correlations between the propyl protons (H-2', H-3') and the carbons of the butyl groups would establish the connectivity at the sulfur atoms.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups. azom.comnews-medical.netchemicalbook.com
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Benzoate-H (ortho) | ~8.0 (d, J=7.5) | ~130 |
| Benzoate-H (meta) | ~7.5 (t, J=7.5) | ~129 |
| Benzoate-H (para) | ~7.6 (t, J=7.5) | ~133 |
| Benzoate-C=O | - | ~166 |
| Benzoate-C (ipso) | - | ~131 |
| Propyl-H1' | ~4.3 (t, J=6.5) | ~65 |
| Propyl-H2' | ~3.0-3.2 (m) | ~45-50 |
| Propyl-H3' | ~2.8-3.0 (m) | ~40-45 |
| Butyl-H (α to S) | ~2.7-2.9 (m) | ~50-55 |
| Butyl-H (β to S) | ~1.7-1.9 (m) | ~24 |
| Butyl-H (γ to S) | ~1.4-1.6 (m) | ~22 |
| Butyl-H (δ to S) | ~0.9 (t, J=7.3) | ~14 |
Note: The chemical shifts for the propyl and butyl protons and carbons attached to the sulfinyl groups would be highly dependent on the diastereomeric form.
Given the presence of two chiral sulfoxide (B87167) centers, the compound can exist as a mixture of diastereomers and enantiomers. acsgcipr.orgsmu.edu Chiral shift reagents (e.g., lanthanide complexes) could be employed to differentiate between enantiomers in the NMR spectrum. By inducing different chemical shifts for the corresponding protons of the enantiomers, the enantiomeric excess (ee) of the sample could be determined.
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov
IR Spectroscopy: A strong absorption band is expected for the carbonyl (C=O) stretch of the benzoate ester at approximately 1720 cm⁻¹. The sulfoxide (S=O) group would exhibit a characteristic strong absorption band in the range of 1030-1070 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the S-C and C-C skeletal vibrations, which may be weak in the IR spectrum. The aromatic ring vibrations would also give rise to distinct Raman signals.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| C=O Stretch (Ester) | ~1720 | ~1720 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| S=O Stretch (Sulfoxide) | 1030-1070 | 1030-1070 |
| C-O Stretch (Ester) | 1100-1300 | Weak |
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound (C₁₈H₂₈O₄S₂). researchgate.net The fragmentation pattern observed in the mass spectrum would also provide structural information. Expected fragmentation pathways would include the loss of the benzoate group, cleavage of the butyl chains, and rearrangements involving the sulfoxide groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiroptical Properties Analysis
Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of the stereogenic sulfur atoms.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
No published studies utilizing Electronic Circular Dichroism (ECD) to determine the absolute configuration of this compound could be located. ECD is a powerful technique for assigning the absolute stereochemistry of chiral molecules by comparing experimental spectra to theoretically calculated ones. However, the scientific literature does not appear to contain any such analysis for this compound.
Optical Rotatory Dispersion (ORD) Studies
Similarly, a thorough search for Optical Rotatory Dispersion (ORD) studies of this compound returned no results. ORD is another chiroptical technique that measures the rotation of plane-polarized light as a function of wavelength and can be used to characterize the stereochemistry of chiral compounds. The absence of ORD data indicates a gap in the experimental characterization of this molecule.
X-ray Crystallography for Solid-State Structure and Stereochemistry
There is no evidence of X-ray crystallography data for this compound in the accessible crystallographic databases. This technique would provide definitive proof of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry, if a suitable single crystal could be grown and analyzed. The lack of such data prevents a definitive description of its solid-state conformation.
Conformational Analysis through Dynamic NMR and Molecular Modelling
Investigations into the conformational dynamics of this compound using Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modelling have also not been reported in the scientific literature. These methods are crucial for understanding the molecule's behavior and preferred shapes in solution, including the rotational barriers around its flexible bonds. Without these studies, the conformational landscape of the molecule remains unexplored.
Mechanistic Organic Chemistry of 2,3 Bis Butylsulfinyl Propyl Benzoate
Reaction Pathways of Sulfinyl Groups in Transformations
The two sulfinyl groups are central to the reactivity of 2,3-bis(butylsulfinyl)propyl benzoate (B1203000). These sulfur-centered functionalities are known to participate in a variety of mechanistically distinct and often stereoselective reactions.
Sulfinyl Group Participation in Intramolecular Cyclizations
The sulfinyl group can act as a directing group or a participating nucleophile in intramolecular cyclizations. The oxygen atom of the sulfoxide (B87167) is nucleophilic and can attack suitable electrophilic centers within the molecule. For instance, under acidic conditions, protonation of the benzoate carbonyl could render the C1 carbon of the propyl chain sufficiently electrophilic for an intramolecular attack by one of the sulfinyl oxygens, potentially leading to a five- or six-membered cyclic intermediate.
Furthermore, sulfoxide-directed C-H activation has emerged as a powerful strategy for forming cyclic structures. researchgate.net Transition metal catalysts can coordinate to the sulfoxide, enabling the activation and functionalization of otherwise inert C-H bonds, which could facilitate novel cyclization pathways for 2,3-bis(butylsulfinyl)propyl benzoate. Studies have shown that sulfenic acids, generated from the thermal elimination of sulfoxides, can undergo intramolecular additions to alkenes to form cyclic sulfoxides with high diastereocontrol. lookchem.com In a similar vein, transformations in strongly alkaline environments can induce the cyclization of certain sulfoxides. researchgate.net
Hydrolysis and Transesterification Mechanisms of the Benzoate Ester
The benzoate ester moiety of the molecule is subject to hydrolysis and transesterification reactions, common transformations for esters.
Ester hydrolysis under basic conditions, known as saponification, proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the 2,3-bis(butylsulfinyl)propyl alkoxide as the leaving group to form benzoic acid, which is subsequently deprotonated by the base to yield a benzoate salt. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.
Transesterification is the conversion of one ester to another and can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an external alkoxide (e.g., methoxide) acts as the nucleophile in an addition-elimination sequence, displacing the original alkoxide. masterorganicchemistry.com In an acidic medium, the reaction follows a multi-step pathway involving protonation, nucleophilic attack by an external alcohol, proton transfers, and elimination of the original alcohol. masterorganicchemistry.com For both hydrolysis and transesterification, the bulky and potentially coordinating sulfinyl groups in the leaving group could exert significant steric and electronic effects on the reaction rates.
Investigation of Stereodifferentiating Processes in Reactions Involving the Compound
The structure of this compound contains multiple stereocenters. The two sulfur atoms are chiral, and the C2 carbon of the propyl chain can also be a stereocenter, leading to a mixture of diastereomers. This stereochemical complexity allows for the investigation of stereodifferentiating reactions, where different diastereomers react at different rates.
A kinetic resolution is a prime example of such a process. acs.orgthieme-connect.com During a reaction, one diastereomer may react more quickly than the others due to more favorable transition state geometries, allowing for its selective removal from the mixture. For example, in an enzyme-catalyzed hydrolysis of the benzoate ester, the enzyme's chiral active site might selectively bind and hydrolyze one specific diastereomer, leaving the others unreacted. Similarly, asymmetric oxidation of one of the sulfinyl groups could proceed at different rates for different diastereomers. acs.org The differentiation of diastereotopic groups through the influence of a pre-existing stereocenter is a powerful strategy in asymmetric synthesis. lookchem.com
Kinetic Studies of Relevant Chemical Transformations
To fully understand the reaction mechanisms, detailed kinetic studies are essential. Such studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, solvent polarity) to determine rate laws and activation parameters (enthalpy and entropy of activation).
For instance, the hydrolysis of the benzoate ester could be monitored using UV-Vis spectroscopy or HPLC. rsc.org A hypothetical kinetic study for the base-catalyzed hydrolysis might reveal a second-order rate law, consistent with the proposed mechanism.
Rate = k[this compound][OH⁻]
By performing the reaction at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot. This data provides insight into the energy barrier of the reaction.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of a Diastereomer of this compound
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |
| 298 | 0.045 |
| 308 | 0.092 |
| 318 | 0.181 |
Comparing the kinetic data for different diastereomers would provide quantitative insight into the stereodifferentiating nature of the reaction. A significant difference in rate constants would confirm that the stereochemistry at the sulfur and carbon centers has a profound impact on the transition state energy of the hydrolysis reaction. Kinetic studies on sulfoxide oxidations have similarly revealed second-order kinetics and have been used to elucidate mechanistic details based on solvent effects and activation parameters. rsc.org
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2,3-bis(butylsulfinyl)propyl benzoate (B1203000), DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in its ground state. These calculations would likely utilize a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netepstem.net The choice of basis set, such as 6-31G(d,p), would be crucial for obtaining reliable results. epstem.net
From a DFT calculation, various ground state properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and electronic transitions. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify nucleophilic and electrophilic sites within the molecule. researchgate.net
Table 1: Hypothetical DFT-Calculated Ground State Properties of 2,3-bis(butylsulfinyl)propyl benzoate (Note: These are illustrative values and not based on actual experimental data.)
| Property | Calculated Value |
| Total Energy (Hartree) | -1520.78 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.22 |
| Dipole Moment (Debye) | 3.12 |
Ab Initio Methods for High-Level Characterization
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for systems where electron correlation is significant. For this compound, high-level ab initio calculations could be used to refine the geometry obtained from DFT and to calculate more precise electronic energies. nih.gov These methods are particularly valuable for benchmarking the results from less computationally expensive methods like DFT.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can be used to predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.netepstem.net These theoretical spectra can aid in the assignment of peaks in experimental NMR data. For this compound, predictions would be made for the aromatic protons of the benzoate group, the protons of the propyl chain, and the butyl groups attached to the sulfinyl moieties.
IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. epstem.net For the target compound, characteristic vibrational modes would include the C=O stretch of the ester, the S=O stretch of the sulfinyl groups, C-H stretches of the alkyl chains, and various vibrations of the benzene (B151609) ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict absorptions in the UV region corresponding to π→π* transitions in the benzoate ring and possibly n→π* transitions involving the carbonyl and sulfinyl groups.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are illustrative values and not based on actual experimental data.)
| Spectrum | Predicted Peak/Signal | Assignment |
| ¹³C NMR (ppm) | ~166 | C=O (ester) |
| ¹H NMR (ppm) | 7.4-8.1 | Aromatic protons |
| IR (cm⁻¹) | ~1720 | C=O stretch |
| IR (cm⁻¹) | ~1050 | S=O stretch |
| UV-Vis (nm) | ~230 | π→π* transition |
Computational Studies of Reaction Mechanisms and Transition States
Theoretical chemistry can be used to model the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates. mdpi.org For this compound, one could investigate reactions such as its synthesis, hydrolysis, or oxidation. By mapping the potential energy surface of a reaction, the activation energies and reaction enthalpies can be calculated. This allows for the determination of the reaction kinetics and thermodynamics, providing a deeper understanding of the compound's reactivity and stability. For instance, the mechanism of its formation from the corresponding alcohol and benzoyl chloride could be elucidated, identifying the key transition states and intermediates.
Quantitative Structure-Property Relationships (QSPR) for Predictable Chemical Behaviour
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical, chemical, or biological properties. waocp.orgnih.gov To develop a QSPR model for a series of related sulfinyl-containing esters, one would first calculate a set of molecular descriptors for each compound. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. A statistical method, such as multiple linear regression or machine learning, would then be used to build a mathematical equation that relates these descriptors to a specific property of interest, such as boiling point, solubility, or reactivity. waocp.org While no specific QSPR studies on this compound are currently available, the methodology could be applied to predict its properties based on a dataset of similar compounds.
Exploration of Chemical Applications
2,3-bis(butylsulfinyl)propyl benzoate (B1203000) as a Chiral Auxiliary in Asymmetric Synthesis
The utility of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the control of stereochemistry in chemical reactions to yield enantiomerically enriched products. These auxiliaries, which are themselves chiral, are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed. While numerous chiral auxiliaries have been developed and successfully applied, information regarding the specific use of 2,3-bis(butylsulfinyl)propyl benzoate in this capacity is not available in the current body of scientific literature.
Development of Enantioselective Methodologies
The development of enantioselective methodologies hinges on the design and application of effective chiral controllers. These can be catalysts, reagents, or, as in this context, chiral auxiliaries. An ideal chiral auxiliary should be easy to prepare, attach to the substrate, effectively control the stereochemistry of the desired transformation with high diastereoselectivity, and be readily removable without racemization of the product.
Despite a thorough review of available chemical literature, no studies have been identified that report the development or application of This compound as a chiral auxiliary for the development of new enantioselective methodologies. Research in the field of chiral sulfoxides as auxiliaries has been extensive; however, this specific compound does not appear to have been investigated.
Application in Diastereoselective Reactions
Diastereoselective reactions are fundamental to the construction of complex molecules with multiple stereocenters. Chiral auxiliaries play a crucial role by creating a chiral environment that energetically favors the formation of one diastereomer over others. Common examples of such reactions include alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
There is currently no published research detailing the application of This compound in diastereoselective reactions. Consequently, no data on its effectiveness in inducing diastereoselectivity in any specific chemical transformation is available.
Role as a Ligand in Transition Metal Catalysis
Chiral ligands are pivotal in homogeneous catalysis, particularly in asymmetric transformations where they coordinate to a metal center to create a chiral catalyst. This catalyst can then enantioselectively transform a prochiral substrate into a chiral product. The electronic and steric properties of the ligand are critical in determining the efficiency and selectivity of the catalyst.
Design and Synthesis of Metal Complexes
The design and synthesis of new metal complexes with novel ligands is a continuous effort in the field of catalysis. The synthesis typically involves the reaction of a suitable metal precursor with the desired ligand under specific conditions. Characterization of the resulting complex is then carried out using various spectroscopic and analytical techniques.
No scientific reports were found that describe the design, synthesis, or characterization of any transition metal complexes bearing This compound as a ligand.
Catalytic Performance in Asymmetric Transformations (e.g., Hydrogenation, C-C Coupling)
The performance of a chiral catalyst is evaluated by its activity, stability, and the enantioselectivity it imparts in a given reaction. Key asymmetric transformations where chiral ligands are essential include hydrogenation, C-C coupling reactions (such as Suzuki, Heck, and Negishi couplings), and various oxidation and reduction reactions.
As there are no reports of metal complexes of This compound , there is consequently no data on its catalytic performance in any asymmetric transformations. The table below is a placeholder to illustrate how such data would be presented if it were available.
Table 1: Hypothetical Catalytic Performance Data
| Entry | Reaction Type | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Asymmetric Hydrogenation | Olefin A | - | - | - |
| 2 | Asymmetric C-C Coupling | Aryl Halide B | - | - | - |
No data is available for this compound.
Potential in Material Science and Polymer Chemistry
Chiral molecules are increasingly being explored for applications in material science and polymer chemistry. Their unique stereochemical properties can influence the macroscopic properties of materials, leading to applications in areas such as chiral recognition, separation media, and the synthesis of polymers with specific helical structures.
There is no information in the scientific literature to suggest that This compound has been investigated for its potential in material science or polymer chemistry. Therefore, no research findings or data on its properties or applications in these fields can be reported.
Based on a comprehensive review of available scientific literature, there are no specific research findings or detailed applications published for the chemical compound This compound . This suggests that it is a highly specialized, novel, or potentially theoretical molecule that has not been the subject of extensive study in the areas requested.
Therefore, it is not possible to provide a detailed article on its applications in functional polymers, advanced soft materials, analytical chemistry, or as a synthetic precursor, as no dedicated research data exists to support such a discussion.
Information regarding the potential properties or applications of this compound would be purely speculative, based on the characteristics of its constituent functional groups (sulfoxide, benzoate), and would not adhere to the required standard of being based on detailed and established research findings.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Sustainable Synthesis Practices
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For sulfoxides, this involves moving away from traditional batch processes towards continuous flow systems. Flow chemistry offers several advantages, including enhanced reaction control, improved safety, and scalability.
Future research in this area will likely focus on the development of robust, heterogeneous catalysts for the selective oxidation of sulfides to sulfoxides within flow reactors. researchgate.net The use of green oxidants, such as molecular oxygen or hydrogen peroxide, in conjunction with photocatalysis, presents a particularly sustainable approach. researchgate.netacs.org The integration of microreactor-based flow systems can address the scalability challenges often associated with photocatalytic and gas-liquid phase reactions, making the synthesis of sulfoxides more amenable to large-scale industrial production. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Sulfoxides
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited | Precise control over temperature, pressure, and mixing |
| Safety | Potential for thermal runaway | Improved heat dissipation, smaller reaction volumes |
| Scalability | Often challenging | Readily scalable by extending reaction time or using parallel reactors |
| Reagent Handling | Bulk handling of potentially hazardous reagents | In-line generation and immediate use of reactive intermediates |
| Sustainability | Can generate significant waste | Potential for higher efficiency, reduced solvent usage, and easier catalyst recycling |
Exploration of Novel Reactivity Patterns and Domino Reactions
The sulfoxide (B87167) group is a versatile functional handle that can participate in a wide array of chemical transformations. While classical reactions like the Pummerer rearrangement are well-established, there is significant potential for discovering and developing novel reactivity patterns. acs.org
A key area of future exploration lies in the development of domino or cascade reactions involving sulfoxides. tandfonline.comrsc.org These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of constructing complex molecular architectures from simple precursors. For instance, single electron transfer (SET) induced cyclization of bis-sulfoxides can lead to the formation of carbocyclic and heterocyclic ring systems with high diastereoselectivity. rsc.org Further research into metal-mediated and organocatalytic domino reactions of sulfoxides will undoubtedly expand the synthetic chemist's toolkit.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions are invaluable in this regard.
For sulfoxide chemistry, techniques such as in situ Raman spectroscopy can provide detailed information about the evolution of chemical species and phase transitions during a reaction. acs.org This is particularly useful for studying solid-state reactions or processes involving heterogeneous catalysts. Other techniques, such as process analytical technology (PAT) utilizing infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be integrated into flow chemistry setups to enable continuous monitoring and optimization of reaction conditions. The data obtained from these in situ studies can provide critical insights into reaction kinetics, intermediates, and byproduct formation.
Development of Supramolecular Assemblies Based on the Compound
Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful approach to the design of functional materials. The polar nature of the sulfoxide group makes it an excellent candidate for participating in hydrogen bonding and other non-covalent interactions, enabling the construction of well-defined supramolecular assemblies.
Future research could focus on incorporating sulfoxide-containing molecules like 2,3-bis(butylsulfinyl)propyl benzoate (B1203000) into larger supramolecular structures such as gels, liquid crystals, and metal-organic frameworks (MOFs). rsc.orgnih.gov The chirality of the sulfoxide group can be exploited to create chiral supramolecular assemblies with applications in asymmetric catalysis and enantioselective separations. rsc.org Furthermore, the redox-active nature of the sulfoxide group could be utilized to develop stimuli-responsive materials that change their properties in response to an external signal, such as the addition of an oxidizing or reducing agent. nih.gov For example, multilevel supramolecular assemblies have been shown to facilitate selective photoredox reactions for the generation of sulfides and sulfoxides. semanticscholar.org
Machine Learning and AI in Predicting Properties and Optimizing Synthesis of Related Compounds
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the optimization of synthetic routes. ulster.ac.uk For sulfoxide-containing compounds, ML models can be trained on existing datasets to predict a wide range of properties, including solubility, reactivity, and biological activity. diva-portal.orgnih.gov
In the context of synthesis, AI algorithms can be used to explore vast reaction networks and identify the most efficient and sustainable pathways for the preparation of a target sulfoxide. This can significantly reduce the time and resources required for experimental optimization. Furthermore, ML can be used to analyze data from high-throughput screening experiments to identify novel catalysts and reaction conditions for sulfoxide synthesis. nih.gov The development of accurate predictive models will be crucial for accelerating the discovery and development of new sulfoxide-based molecules with desired functionalities. ulster.ac.uk
Table 2: Potential Applications of Machine Learning in Sulfoxide Chemistry
| Application Area | Specific Task | Potential Impact |
| Property Prediction | Predicting solubility in various solvents | Faster screening of drug candidates and formulation development |
| Predicting bond dissociation enthalpies | Aiding in the design of more stable or reactive molecules | |
| Predicting biological activity | Accelerating the discovery of new therapeutic agents | |
| Synthesis Optimization | Identifying optimal reaction conditions (temperature, catalyst, solvent) | Reduced experimental effort and improved reaction yields |
| Predicting the outcome of novel reactions | Guiding the design of new synthetic methodologies | |
| Suggesting retrosynthetic pathways | Streamlining the process of planning complex syntheses |
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Functional Groups | Critical Parameters |
|---|---|---|
| NMR | Sulfinyl, ester | Deuterated solvents (e.g., DMSO-d6), 500+ MHz for resolution |
| LC-MS | Molecular ion | ESI+ ionization, C18 column, acetonitrile/water gradient |
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight, amber glass vials to prevent thermal degradation and light exposure .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as sulfinyl groups may hydrolyze in humid conditions .
- Handling : Use gloves and protective eyewear; avoid skin contact due to potential irritancy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?
- Methodological Answer :
- Purity Assessment : Verify compound purity via HPLC (C18 column, UV detection at 254 nm) . Impurities >1% can skew melting points.
- Differential Scanning Calorimetry (DSC) : Measure precise melting ranges (±0.5°C) and identify polymorphic forms .
- Cross-Validation : Compare data with structurally similar benzoates (e.g., 2,3-dihydroxypropyl 4-hydroxybenzoate, mp 192–196°C ).
Q. What synthetic strategies optimize the introduction of butylsulfinyl groups into propyl benzoate derivatives?
- Methodological Answer :
- Sulfinyl Chloride Intermediates : React butyl thiols with chlorine gas to form sulfinyl chlorides, followed by nucleophilic substitution with propyl benzoate precursors .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfinyl groups to sulfones .
- Coupling Agents : Use DCC/DMAP for esterification, monitoring progress via TLC (hexane:ethyl acetate 3:1) .
Q. Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Sulfinyl chloride synthesis | Cl₂ gas, 0–5°C, 12h | Purity >95% via GC |
| Ester coupling | DCC, DMAP, dry DCM, 24h RT | Monitor by TLC |
Q. How can the stereochemical configuration of the butylsulfinyl groups be determined?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Co-crystallize with heavy-atom derivatives (e.g., iodine-substituted analogs) for absolute configuration determination .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) in solvents like DMSO, ethanol, and hexane .
- LogP Calculation : Estimate octanol-water partition coefficients using software (e.g., ChemAxon) to predict solubility trends .
- Contextual Factors : Note temperature (e.g., solubility in ethanol increases by ~15% at 40°C vs. 25°C ).
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles; use fume hoods for synthesis .
- Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal in halogenated waste containers .
- Emergency Measures : For skin contact, wash with 10% ethanol-water solution; seek medical attention for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
